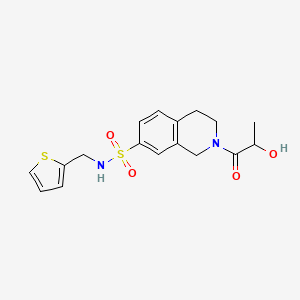

![molecular formula C20H24FN5 B5524502 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest is a part of a broader category of chemicals that have been explored for their potential in various fields of medicinal chemistry and biochemical research. These compounds often exhibit interactions with biological receptors, offering insights into receptor binding and signaling mechanisms.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical processes, including nucleophilic aromatic substitution, reductive amination, amide hydrolysis, and N-alkylation. For example, a related compound, 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, was synthesized from 4-OTBDPS-propiophenone in five steps with a 30% overall yield, demonstrating the complexity and efficiency of synthesis methods used in creating these molecules (Kumar et al., 2004).

Aplicaciones Científicas De Investigación

Dopamine D-2 and Serotonin 5-HT2 Antagonism

A study by Perregaard et al. (1992) focused on a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperidinyl and other groups. These compounds, including variants similar to the one you're interested in, showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests potential applications in the treatment of neurological disorders where these pathways are implicated (Perregaard et al., 1992).

Aurora Kinase Inhibition and Cancer Treatment

A 2006 paper discusses a compound structurally related to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine, highlighting its potential as an Aurora kinase inhibitor. This suggests possible applications in cancer treatment, as Aurora kinases play a critical role in cell division (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antituberculosis Activity

Kalaria et al. (2014) synthesized a series of compounds, including fused pyran derivatives with an imidazol-yl group, for antimicrobial and antituberculosis testing. Their findings suggest potential application in combating bacterial infections, including tuberculosis (Kalaria et al., 2014).

Design and Synthesis for GyrB Inhibition

A study by Jeankumar et al. (2013) discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. This research indicates potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research by Price et al. (2005) explored the pharmacology of compounds similar to 3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine at the cannabinoid CB1 receptor. These findings are relevant for understanding cannabinoid receptor modulation, which has implications in neuroscience and pharmacology (Price et al., 2005).

Propiedades

IUPAC Name |

3-(1-ethylimidazol-2-yl)-1-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5/c1-2-25-11-9-22-20(25)17-6-5-10-24(15-17)13-16-12-23-26(14-16)19-8-4-3-7-18(19)21/h3-4,7-9,11-12,14,17H,2,5-6,10,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZKGYLRYBGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)CC3=CN(N=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)